4-Thiophen-2-yloxan-4-ol
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Overview
Description
4-Thiophen-2-yloxan-4-ol is a heterocyclic compound featuring a thiophene ring fused with an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophen-2-yloxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiophene derivatives with oxane precursors in the presence of catalysts such as Lewis acids. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Thiophen-2-yloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperatures and inert atmospheres.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
4-Thiophen-2-yloxan-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Thiophen-2-yloxan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered sulfur-containing ring.
Oxane: A six-membered oxygen-containing ring, similar to the oxane part of 4-Thiophen-2-yloxan-4-ol.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at the 2-position.
Uniqueness: this compound is unique due to its fused ring structure, combining the properties of both thiophene and oxane rings. This fusion imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler thiophene or oxane derivatives.
Properties
IUPAC Name |
4-thiophen-2-yloxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFSTUNZBXSEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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